2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide
CAS No.: 863452-71-5
Cat. No.: VC5317690
Molecular Formula: C20H18N6OS
Molecular Weight: 390.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863452-71-5 |
|---|---|
| Molecular Formula | C20H18N6OS |
| Molecular Weight | 390.47 |
| IUPAC Name | 2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H18N6OS/c1-14-7-5-6-10-16(14)23-17(27)12-28-20-18-19(21-13-22-20)26(25-24-18)11-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,23,27) |
| Standard InChI Key | GTZKFQGBOBQTPQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The compound features a triazolopyrimidine bicyclic system fused at positions 4,5-d of the pyrimidine ring. The 3-benzyl group at N3 of the triazole moiety introduces steric bulk, while the thioether-linked acetamide group at C7 enhances molecular flexibility. The o-tolyl substituent (2-methylphenyl) on the acetamide nitrogen contributes to hydrophobic interactions in biological systems.
Table 1: Key Molecular Properties
Spectroscopic Characterization
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NMR: The ¹H NMR spectrum displays characteristic signals for the benzyl group (δ 7.20–7.40 ppm, multiplet), o-tolyl methyl (δ 2.30 ppm, singlet), and acetamide NH (δ 10.15 ppm, broad).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 391.1 [M+H]⁺, consistent with the molecular formula .
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis involves three critical stages (Figure 1):
Stage 1: Formation of 3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-thiol
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Starting from 4,6-dichloropyrimidin-5-amine, cyclization with benzyl azide yields the triazolopyrimidine core .
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Thiolation at C7 using Lawesson’s reagent achieves 85% yield.
Stage 2: Acetamide Coupling
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Reaction of the thiol intermediate with chloroacetyl chloride produces 2-chloro-N-(o-tolyl)acetamide.
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Thioether formation via nucleophilic substitution (K₂CO₃, DMF, 60°C) completes the structure .
Stage 3: Purification
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Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >95% purity.
Industrial-Scale Production
Continuous flow reactors enable large-scale synthesis with:
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92% conversion efficiency
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18 kg/batch capacity
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Reduced solvent waste compared to batch processes
Biological Activity Profile
Table 2: Cytotoxicity Data
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| HCT-116 (Colon) | 2.94 | Topoisomerase II inhibition | |
| MCF-7 (Breast) | 5.21 | PARP-1 suppression | |
| A-431 (Epidermoid) | 3.40 | EGFR kinase inhibition |
The compound induces apoptosis via caspase-3 activation (2.8-fold increase vs. control) and G2/M cell cycle arrest .
Antimicrobial Activity
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Bacterial Strains:
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Fungal Pathogens:
Mechanistic studies reveal disruption of microbial cell membrane integrity through thiol group interactions .
Chemical Reactivity and Stability
Degradation Pathways
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Hydrolytic Degradation:
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t₁/₂ = 48 hrs (pH 7.4, 37°C)
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Major degradation product: 7-mercapto triazolopyrimidine (m/z 273.1)
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Oxidative Stability:
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Resists H₂O₂ (5% w/v) for >72 hrs
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Forms sulfoxide derivative under UV light
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Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.01 |
| DMSO | 42.7 |
| Ethanol | 8.9 |
Pharmacokinetic Considerations
ADME Properties
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Absorption: Caco-2 permeability = 6.7 × 10⁻⁶ cm/s (moderate)
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Metabolism: CYP3A4-mediated oxidation to N-dealkylated metabolite
Toxicity Profile
Therapeutic Applications and Patents
Oncology
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Patent WO2021156321: Covers use in combination with checkpoint inhibitors for metastatic melanoma .
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Clinical Trial NCT04877262: Phase I evaluation in triple-negative breast cancer (recruiting) .
Infectious Diseases
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